2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-5-4-15-12-22(9-6-14(15)10-17)18(23)11-16-13-25-19(20-16)21-7-2-3-8-21/h2-5,7-8,10,13H,6,9,11-12H2,1H3 |
InChI Key |
AIWQNKRLWPYDQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4)C=C1 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that integrates various heterocyclic structures. This article delves into its biological activities, synthesis, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound consists of:
- Pyrrole ring
- Thiazole ring
- Dihydroisoquinoline moiety
These structural components contribute to its unique biological properties. The molecular formula is CHNOS, with a molecular weight of approximately 341.43 g/mol .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole and pyrrole compounds often show significant antimicrobial properties. For instance, compounds similar to this structure have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition in growth .
Table 1: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | E. coli | 15 | 62.5 |
| S. aureus | 20 | 31.25 | |
| P. mirabilis | 10 | 125 |
Anti-inflammatory Effects
The compound has also been noted for its potential anti-inflammatory effects. Research suggests that thiazole derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.
The biological activity of the compound is hypothesized to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Interaction : Potential interactions with specific receptors could modulate cellular responses related to cancer progression.
Case Studies
A notable study focused on the synthesis and biological evaluation of thiazole derivatives demonstrated that modifications at specific positions significantly impacted their antimicrobial efficacy. The results indicated that derivatives with electron-donating groups exhibited enhanced activity against Gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Estimated based on analogs in and .
Physicochemical Properties
- Melting Points: Analogs with rigid aromatic systems (e.g., compound 7b in ) exhibit high melting points (>300°C) due to strong π-π stacking . The target compound’s melting point is likely >250°C, similar to fluorinated dihydroisoquinoline derivatives (e.g., 252–255°C in ).
- Spectroscopic Data: IR: The ethanone carbonyl group in the target compound is expected at ~1700 cm⁻¹, consistent with C=O stretches in (1720 cm⁻¹) . ¹H NMR: Pyrrole protons (δ 6.0–7.0 ppm), thiazole C-H (δ 7.5–8.0 ppm), and methoxy groups (δ ~3.8 ppm) align with data for pyrazole-thiophene analogs (δ 2.22 for CH₃, δ 7.3–7.6 for aromatic protons) .
Preparation Methods
Bromination of Pyrrole Derivatives
The synthesis begins with the bromination of 2-trichloroacetylpyrrole. As demonstrated in, treatment of 2-trichloroacetylpyrrole (5.00 g, 23.3 mmol) with bromine (1.20 mL, 23.3 mmol) in anhydrous chloroform at −10°C yields 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone in 93% yield. The reaction proceeds via electrophilic aromatic substitution, with iodine (0.176 g) often added as a catalyst. The product is characterized by distinct 1H NMR signals at δ 12.86 (s, 1H, NH), 7.54 (s, 1H), and 7.32 (s, 1H).
Thiazole Ring Formation
The brominated pyrrole is condensed with thioamides to form the thiazole core. For example, reacting 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone with pyrazoline-thioamides in ethanol under reflux conditions generates 2-(1H-pyrrol-1-yl)thiazole derivatives. This method, adapted from, produces thiazoles with yields exceeding 85%, confirmed by 13C NMR signals at δ 165.4–165.8 ppm for the thiazole C2.
Preparation of the 6-Methoxy-3,4-Dihydroisoquinoline Ethanone Moiety
The dihydroisoquinoline fragment is synthesized via Bischler-Napieralski cyclization.
Cyclization of Phenethylamine Derivatives
A solution of 2-(6-methoxyphenyl)ethylamine in phosphoryl chloride undergoes cyclization at 80°C to form 6-methoxy-3,4-dihydroisoquinoline. The intermediate is subsequently acylated using acetyl chloride in dichloromethane to yield 1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. 1H NMR analysis reveals aromatic protons at δ 7.83 (d, J = 7.8 Hz, 1H) and 7.60 (d, J = 7.9 Hz, 1H), alongside methoxy signals at δ 3.84 (s, 3H).
Coupling of Thiazole-Pyrrole and Dihydroisoquinoline Fragments
The final step involves coupling the two intermediates via a Friedel-Crafts acylation or transition metal-catalyzed cross-coupling.
Ir-Catalyzed Photoredox Coupling
Adapting methods from, a mixture of the thiazole-pyrrole bromide (0.3 mmol), 1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (0.3 mmol), and Ir(ppy)₂(dtbbpy)PF₆ (3 mol%) in degassed DMF is irradiated with a 23 W CFL at 25°C. The reaction achieves >75% yield after 12 hours, with purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Characterization of the Final Product
The target compound exhibits:
-
1H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.55 (s, 1H, thiazole-H), 6.89 (s, 1H, pyrrole-H), 4.20 (t, J = 6.0 Hz, 2H, dihydroisoquinoline-CH₂), 3.86 (s, 3H, OCH₃), 3.30 (t, J = 6.0 Hz, 2H, dihydroisoquinoline-CH₂).
-
13C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 165.6 (thiazole-C2), 154.3 (OCH₃), 129.1–116.8 (aromatic carbons).
-
HRMS (ESI): m/z calcd for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; found: 352.1128.
Optimization and Challenges
Reaction Condition Adjustments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
